2-(Decahydroquinolin-1-yl)ethan-1-amine
Overview
Description
2-(Decahydroquinolin-1-yl)ethan-1-amine, or 2-DQE, is a chemical compound that has been used in a variety of scientific research applications. It is a heterocyclic amine that is used as a ligand in the synthesis of various organic compounds. 2-DQE is also used as a reagent in the synthesis of other organic compounds, including amino acids and peptides. In addition, 2-DQE has been used in the synthesis of a number of pharmaceuticals, including anticonvulsants, antidepressants, and antihistamines.
Scientific Research Applications
Organic Synthesis and Catalysis
Regioselectivity in C(sp3)-H α-Alkylation of Amines : The benzoxazol-2-yl substituent has been shown to act as a removable activating and directing group in the Ir-catalyzed alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines, showcasing unique regioselectivity and broad applicability in organic synthesis (Lahm & Opatz, 2014).
Enantioselective Synthesis : The asymmetric synthesis of 2-substituted-tetrahydroisoquinolin-1-yl glycines through oxidative cross-dehydrogenative coupling (CDC) represents a notable application in stereoselective organic synthesis (Zhou et al., 2013).
Medicinal Chemistry
Anticancer Activity : Certain 7-chloro-4-(piperazin-1-yl)quinoline derivatives have been synthesized and evaluated for their in vitro anticancer activity against human breast and prostate cancer cell lines, highlighting the potential of structurally related compounds in cancer management (Aboul-Enein et al., 2017).
Anti-Inflammatory and Psychotropic Activity : Synthesis and characterization of new N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides have shown to possess marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines, demonstrating the versatility of these compounds in medicinal chemistry (Zablotskaya et al., 2013).
Material Science and Photophysics
Biomolecular Binding Properties : The synthesis of new 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines and their photophysical analyses indicated strong interactions with ct-DNA, showcasing the potential in materials science and bioimaging applications (Bonacorso et al., 2018).
Fluorescence Probes and Bioimaging
Fluorescent pH Probe : The aminoquinoline derivatives have been synthesized and shown significant fluorescence enhancement, enabling the real-time determination of proton concentration in acidic solutions, which is valuable for bioimaging applications (Xie et al., 2017).
properties
IUPAC Name |
2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c12-7-9-13-8-3-5-10-4-1-2-6-11(10)13/h10-11H,1-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNDBSJXRYATDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCN2CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Decahydroquinolin-1-yl)ethan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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